Flugestone
Description
Systematic Chemical Nomenclature
Flugestone possesses a complex systematic nomenclature that reflects its intricate molecular structure and stereochemical configuration. According to the International Union of Pure and Applied Chemistry standards, this compound is designated as (8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one. An alternative systematic name describes the compound as (2S,10S,11S,14R,15S,17S)-14-acetyl-1-fluoro-14,17-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-en-5-one. These nomenclature variations reflect different approaches to describing the same complex molecular framework while maintaining consistency with established chemical naming conventions.
The compound is also recognized by several alternative names that highlight different aspects of its chemical structure. Traditional nomenclature identifies this compound as 9α-fluoro-11β,17α-dihydroxyprogesterone, emphasizing its relationship to the parent progesterone molecule and the specific positions of functional group modifications. Additional chemical names include 9-fluoro-11β,17-dihydroxypregn-4-ene-3,20-dione, which systematically describes the steroid backbone with positional designations for the fluorine atom and hydroxyl groups. The Chemical Abstracts Service registry number 337-03-1 provides a unique identifier for this specific molecular entity.
Molecular Composition and Formula
The molecular formula of this compound is established as C₂₁H₂₉FO₄, indicating a composition of twenty-one carbon atoms, twenty-nine hydrogen atoms, one fluorine atom, and four oxygen atoms. This molecular composition yields a precise molecular weight of 364.457 daltons, calculated based on atomic masses and confirmed through mass spectrometric analysis. The molecular formula demonstrates the incorporation of a single fluorine substituent into the steroid framework, which significantly influences the compound's chemical and biological properties.
The elemental composition reveals important structural characteristics of the this compound molecule. The presence of four oxygen atoms corresponds to specific functional groups including ketone carbonyls, hydroxyl groups, and the acetyl moiety that define the compound's reactivity profile. The single fluorine atom represents a strategic modification from the parent progesterone structure, introducing unique electronic and steric effects that alter molecular behavior. The carbon-to-hydrogen ratio reflects the saturated and unsaturated regions within the steroid ring system, providing insights into molecular geometry and potential sites of chemical modification.
Chemical Registry and Identification Codes
This compound is cataloged under multiple international chemical registration systems that facilitate accurate identification and database searches. The primary Chemical Abstracts Service registry number 337-03-1 serves as the universal identifier for the unesterified this compound molecule. The European Community number 206-412-9 provides regulatory identification within European chemical databases. Additional identification codes include the UNII identifier NT3ET34748, which is utilized in pharmaceutical databases.
The compound's presence in major chemical databases is documented through various identification systems. The PubChem Compound Identifier 254765 enables access to comprehensive chemical information and related research data. The ChemSpider identification number 223326 provides alternative database access with cross-referenced chemical properties. These multiple identification systems ensure accurate chemical identification and facilitate comprehensive literature searches across diverse scientific databases and regulatory systems.
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h10,15-17,25-26H,4-9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSXGKOMEGSTSE-BPSSIEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2529-45-5 (Parent) | |
| Record name | Flugestone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337-03-1 | |
| Record name | (11β)-9-Fluoro-11,17-dihydroxypregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flugestone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flugestone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Flugestone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FLUROGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT3ET34748 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Flugestone is synthesized from progesterone through a series of chemical reactionsThe final step involves the acetylation of the 17α-hydroxy group to form flurogestone acetate .
Industrial Production Methods: Industrial production of this compound acetate involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring the compound meets the required standards for veterinary use .
Chemical Reactions Analysis
Types of Reactions: Flugestone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical or biological studies .
Scientific Research Applications
Key Applications
-
Estrous Cycle Manipulation
- Flugestone is extensively used to synchronize estrus in ewes and goats. By employing intravaginal sponge preparations containing this compound, veterinarians can effectively manage breeding schedules and improve reproductive efficiency.
- Case Study : In a study involving Egyptian ewes, this compound acetate was administered via intravaginal implants. The results indicated a significant improvement in estrus response and pregnancy rates when combined with equine chorionic gonadotropin (eCG) injections .
-
Reproductive Control in Livestock
- The compound is pivotal in controlling reproduction in livestock, allowing for better management of breeding programs. Its high potency enables effective regulation of estrous cycles, which is crucial for maximizing productivity in animal husbandry.
- Data Table : Comparison of Progestational Agents
| Compound Name | Chemical Formula | Progestational Activity | Unique Features |
|---|---|---|---|
| Progesterone | C₂₁H₂₈O₃ | Standard | Natural hormone |
| Medroxyprogesterone | C₂₁H₂₈O₃ | High | Used in contraceptives |
| Norethisterone | C₂₁H₂₄O₂ | Moderate | Commonly used in oral contraceptives |
| This compound acetate | C₂₃H₃₁FO₅ | Very High | Enhanced binding affinity |
- Hormone Replacement Therapy
- Beyond veterinary applications, this compound has been studied for its potential role in hormone replacement therapy for humans. Its ability to mimic natural progesterone may provide benefits in managing hormonal imbalances.
- Research Insight : Studies suggest that this compound's fluorinated structure enhances its efficacy compared to other synthetic progestins, making it a candidate for further research into human applications.
Pharmacokinetics and Interactions
This compound's pharmacokinetics involve its absorption, distribution, metabolism, and excretion when administered alongside other hormones. Interaction studies indicate that co-administration with other hormonal agents can modulate its effects, necessitating careful consideration during therapeutic use.
Mechanism of Action
Flugestone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate reproductive processes. The molecular targets include various genes involved in the reproductive cycle, and the pathways involved are primarily related to hormonal regulation .
Comparison with Similar Compounds
Chemical and Pharmacological Profiles
| Compound | Class | Molecular Formula | Key Uses | ADI (µg/kg bw/day) |
|---|---|---|---|---|
| This compound Acetate | Progestogen | C₂₃H₃₁FO₅ | Estrus synchronization in sheep | 0–0.03 |
| Florfenicol | Antibiotic | C₁₂H₁₄Cl₂FNO₄S | Respiratory infections in livestock | 0–3 |
| Flubendazole | Anthelmintic | C₁₆H₁₂FN₃O₃ | Gastrointestinal parasite control | 0–12 |
| Flumequine | Quinolone antibiotic | C₁₄H₁₂FNO₃ | Bacterial infections in fish/poultry | 0–30 |
Key Observations :
- Structural Differences : this compound acetate’s fluorinated steroid backbone distinguishes it from antibiotics (e.g., Florfenicol, Flumequine) and benzimidazole anthelmintics (e.g., Flubendazole). Fluorination enhances its metabolic stability and receptor-binding affinity compared to natural progesterone .
- ADI Values : this compound’s acceptable daily intake (ADI) is 100–1,000 times lower than other compounds, underscoring its higher potency and narrower safety margin .
Residue Limits in Animal Products
| Compound | Target Animal | Tissue/Product | MRL (µg/kg) |
|---|---|---|---|
| This compound Acetate | Sheep | Milk | 1 |
| Florfenicol | Cattle/Fish | Muscle/Liver | 200–3,000 |
| Flubendazole | Poultry | Liver/Eggs | 10–500 |
| Flumequine | Fish | Muscle+Skin | 500 |
Key Observations :
Toxicological and Environmental Profiles
| Compound | Genotoxicity | Reproductive Toxicity | Environmental Hazard |
|---|---|---|---|
| This compound Acetate | Negative* | Yes (fertility/fetal) | High (aquatic toxicity) |
| Florfenicol | Not reported | Limited data | Moderate |
| Flubendazole | Not reported | Embryotoxic in high doses | Low |
| Flumequine | Not reported | No data | Moderate |
*Negative in Ames test, mouse lymphoma, and chromosomal aberration assays .
Key Observations :
Regulatory and Handling Requirements
| Compound | Storage Requirements | Transport Classification |
|---|---|---|
| This compound Acetate | Locked containers, dust minimization | UN3077 (Category 9) |
| Florfenicol | Standard antibiotic storage | Non-hazardous |
| Flubendazole | Dry, ventilated areas | Non-hazardous |
| Flumequine | Avoid moisture | Non-hazardous |
Key Observations :
- This compound’s classification as a Category 9 hazardous material mandates strict transport and storage protocols, unlike most antibiotics and anthelmintics .
Biological Activity
Flugestone, specifically in its acetate form (this compound Acetate, FGA), is a synthetic progestogen widely used in veterinary medicine, particularly for reproductive management in livestock. This article delves into the biological activity of this compound, focusing on its effects on reproductive performance, hormonal regulation, and potential applications in animal husbandry.
Overview of this compound Acetate
This compound acetate is primarily utilized to synchronize estrus and improve reproductive outcomes in various livestock species. It functions by mimicking the action of natural progesterone, thus influencing ovarian function and estrous cycles. The compound is administered typically through intravaginal sponges or injections, often in combination with gonadotropic agents like equine chorionic gonadotropin (eCG) to enhance ovulation rates.
This compound acetate exerts its biological effects by binding to progesterone receptors in target tissues, leading to alterations in gene expression that promote luteal phase characteristics. This action results in:
- Inhibition of follicular development : By maintaining elevated progesterone levels, this compound prevents premature ovulation and allows for controlled breeding schedules.
- Promotion of uterine receptivity : It enhances the endometrial environment for embryo implantation.
Estrus Synchronization Studies
A significant body of research has focused on the efficacy of this compound in synchronizing estrus among ewes and goats. For instance:
- Study on Ewes : A study demonstrated that ewes treated with intravaginal sponges containing 20 mg of this compound for 12 days showed improved estrus synchronization when followed by eCG administration. The results indicated a higher ovulation rate and increased fertility compared to control groups receiving alternative treatments such as melatonin .
| Treatment Group | Ovulation Rate (%) | Fertility Rate (%) | Healthy Follicles (Mean ± SEM) |
|---|---|---|---|
| FGA + eCG | 85 | 75 | 3.67 ± 0.92 |
| Melatonin | 60 | 50 | 6.17 ± 2.06 |
Hormonal Profiles
This compound's impact on hormonal profiles has been extensively studied. In the aforementioned study, hormone assays revealed that ewes treated with FGA had significantly higher levels of progesterone and insulin-like growth factor I (IGF-I), which are critical for follicular health and ovulation success .
Case Studies
Several case studies illustrate the practical applications of this compound in livestock management:
- Goat Breeding Programs : A study involving goats showed that using FGA significantly improved kidding rates when combined with controlled breeding practices. The synchronization led to more uniform breeding seasons and better management of offspring production .
- Cervical Mucins Analysis : Research on cervical mucins during the luteal phase indicated that FGA treatment altered the expression of mucin-related genes, suggesting a potential role in enhancing cervical mucus quality for improved sperm transport and fertility outcomes .
Safety and Residue Management
The use of this compound is generally considered safe when applied according to veterinary guidelines; however, monitoring for residues in food products is crucial. Regulatory frameworks have established maximum residue limits (MRLs) for this compound in various tissues to ensure consumer safety .
Q & A
Q. How can multi-omics data (proteomics, metabolomics) enhance mechanistic studies of this compound?
- Methodological Answer :
- Pathway Enrichment Analysis : Tools like MetaboAnalyst 6.0 to link metabolites to KEGG pathways.
- Network Pharmacology : Cytoscape for protein-metabolite interaction mapping.
- Data Integration: Combine RNA-seq data with phosphoproteomics to identify upstream regulators (e.g., kinase inhibition) .
Q. What bioanalytical challenges arise in quantifying this compound’s enantiomers in biological samples, and how are they resolved?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with sub-2µm particles.
- Enantioselective Synthesis : Prepare stable isotope-labeled analogs as internal standards.
- Validation Metric: Report enantiomeric excess (ee) and interconversion rates under physiological conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
